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Compound of Interest

Compound Name: H-Pro-Val-OH

Cat. No.: B1679181

This guide provides a comparative analysis of the spectroscopic data for the dipeptide H-Pro-
Val-OH, intended for researchers, scientists, and professionals in drug development. The guide
outlines expected spectroscopic characteristics and compares them with the related dipeptide
H-Ala-Val-OH to aid in the validation of experimental data. The data presented is a combination
of predicted values and available experimental data, and should be used as a reference for
empirical validation.

Overview of Spectroscopic Techniques for Peptide
Characterization

The structural elucidation and confirmation of peptides like H-Pro-Val-OH rely on a suite of
spectroscopic techniques. The most common and powerful of these are Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Each technique provides unique and complementary information about the molecule's
structure, connectivity, and functional groups.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR provide detailed
information about the chemical environment of individual hydrogen and carbon atoms,
respectively. Chemical shifts, coupling constants, and peak integrations help to piece
together the molecular structure.

e Mass Spectrometry (MS): This technique provides the accurate molecular weight of the
peptide and, through fragmentation analysis (MS/MS), can be used to determine the amino
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acid sequence.

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific
functional groups within the molecule, such as amide bonds, carboxylic acids, and amines,
by detecting their characteristic vibrational frequencies.

Comparative Spectroscopic Data

The following tables summarize the expected and available spectroscopic data for H-Pro-Val-
OH and the comparative dipeptide H-Ala-Val-OH.

Table 1: *H NMR Spectroscopic Data (Predicted/Typical Shifts in D20)

) H-Pro-Val-OH H-Ala-Val-OH o
Proton Assignment . _ Multiplicity
(Predicted 9, ppm) (Typical 8, ppm)

Proline Residue

o-CH ~4.1-4.3 - Doublet of Doublets
3-CH:z ~2.0-2.3 - Multiplet
y-CH:z ~1.9-2.1 - Multiplet
0-CH:2 ~3.2-3.4 - Multiplet

Alanine Residue

a-CH - ~3.8-4.0 Quartet

B-CHs - ~1.4-15 Doublet

Valine Residue

a-CH ~3.9-4.1 ~3.9-4.1 Doublet
B-CH ~2.1-2.3 ~2.1-2.3 Multiplet
y-CHs ~0.9-1.1 ~0.9-1.1 Doublet
y'-CHs ~0.9-1.1 ~0.9-1.1 Doublet
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Note: Predicted *H NMR data for H-Pro-Val-OH is based on computational models from
sources like the Human Metabolome Database. Typical shifts for H-Ala-Val-OH are based on
established values for amino acid residues in peptides.

Table 2: 13C NMR Spectroscopic Data (Experimental/Predicted Shifts in D20)

_ H-Pro-Val-OH (Predicted 9, H-Ala-Val-OH (Experimental
Carbon Assignment

ppm) 5, ppm)
Proline Residue
Carbonyl (C=0) ~175-178
a-CH ~60-63
B-CH2 ~29-32
y-CH:z ~24-27
0-CH: ~47-50
Alanine Residue
Carbonyl (C=0) - 176.9
a-CH - 51.5
B-CHs - 18.3
Valine Residue
Carbonyl (C=0) ~178-181 179.8
a-CH ~59-62 60.2
B-CH ~30-33 315
y-CHs ~18-20 19.5
y'-CHs ~18-20 19.1

Note: While a 13C NMR spectrum for H-Pro-Val-OH in D20 has been noted, the specific peak
list is not readily available.[1] The experimental data for H-Ala-Val-OH is sourced from
ChemicalBook.
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Table 3: Mass Spectrometry Data

Parameter H-Pro-Val-OH H-Ala-Val-OH
Molecular Formula C10H18N203 CsH16N20s3
Molecular Weight 214.26 g/mol 188.22 g/mol
Monoisotopic Mass 214.1317 u 188.1161 u
Expected [M+H]* 215.1390 189.1234

Key Fragments (m/z)

116.07 (Pro), 100.09 (Val),

70.07 (Pro immonium)

90.08 (Ala), 100.09 (Val),
44.05 (Ala immonium)

Table 4: Infrared (IR) Spectroscopy Data

H-Pro-Val-OH H-Ala-Val-OH
Vibrational Mode (Expected (Expected Appearance
Wavenumber, cm~1)  Wavenumber, cm~1)
O-H Stretch
_ _ 2500-3300 2500-3300 Very Broad
(Carboxylic Acid)
N-H Stretch (Amine) 3000-3300 3000-3300 Medium, Broad
C-H Stretch (Aliphatic)  2850-2960 2850-2960 Medium-Strong
C=0 Stretch
_ _ 1700-1725 1700-1725 Strong
(Carboxylic Acid)
Amide | (C=0 Stretch)  1630-1680 1630-1680 Strong
Amide Il (N-H Bend) 1510-1570 1510-1570 Medium-Strong
C-N Stretch 1020-1250 1020-1250 Medium

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are

standard protocols for the spectroscopic analysis of dipeptides.
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3.1 NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the dipeptide in 0.5-0.7 mL of a deuterated solvent
(e.g., D20, DMSO-ds). Ensure the sample is fully dissolved.

e Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

» 1H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include
a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A
larger number of scans will be required compared to *H NMR due to the low natural
abundance of 13C.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and setting the reference (e.g., TMS or a residual solvent peak).

3.2 Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the dipeptide (e.g., 10-100 pmol/pL) in a
suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile
with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

¢ Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

e Full Scan MS: Acquire a full scan mass spectrum to determine the mass of the protonated
molecule [M+H]*.

e Tandem MS (MS/MS): Select the [M+H]* ion for fragmentation using collision-induced
dissociation (CID) to obtain a product ion spectrum. This will reveal the characteristic
fragment ions of the peptide.

o Data Analysis: Analyze the spectra to confirm the molecular weight and interpret the
fragmentation pattern to confirm the amino acid sequence.

3.3 Infrared (IR) Spectroscopy
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o Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount

of the peptide with dry KBr powder and pressing it into a thin, transparent disk. Alternatively,

for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly

onto the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A

background spectrum of the empty sample holder or KBr pellet should be recorded and

subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the dipeptide.

Visualizations

4.1 Experimental Workflow for Spectroscopic Validation
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Caption: Workflow for the spectroscopic validation of H-Pro-Val-OH.

4.2 Logical Relationships in Spectroscopic Data
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Caption: Relationship between spectroscopic techniques and structural information for H-Pro-
Val-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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